3'-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-[1,1'-biphenyl]-3-carboxylic acid
Description
This compound features a biphenyl scaffold with two functional groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protecting the amine at the 3'-position and a carboxylic acid at the 3-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and selective removal under mild acidic conditions .
Properties
CAS No. |
215248-45-6 |
|---|---|
Molecular Formula |
C28H21NO4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid |
InChI |
InChI=1S/C28H21NO4/c30-27(31)20-9-5-7-18(15-20)19-8-6-10-21(16-19)29-28(32)33-17-26-24-13-3-1-11-22(24)23-12-2-4-14-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) |
InChI Key |
DYGYKXFBFHEFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C5=CC(=CC=C5)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related Fmoc-protected carboxylic acids, categorized by backbone variations, substituent effects, and functional roles. Data are derived from synthesis protocols, yields, and applications cited in the evidence.
Table 1: Structural and Functional Comparison
Key Observations
Backbone Diversity: Biphenyl vs. This could enhance binding affinity in enzymatic or receptor-based applications .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl () and chlorine () substituents increase electrophilicity, facilitating nucleophilic reactions in solid-phase synthesis.
- Chirality : Stereochemical variations (e.g., R vs. S configurations in ) significantly impact biological activity and synthetic routes, as seen in HIV entry inhibitors ().
Functional Applications :
- Peptide Synthesis : Most analogs serve as intermediates in Fmoc-based solid-phase peptide synthesis (SPPS), where the carboxylic acid group enables resin attachment .
- Biological Activity : Compounds with substituted phenyl groups (e.g., cyclohexylmethyl in ) exhibit antiviral properties, suggesting the target biphenyl derivative could be explored for similar applications.
Synthetic Yields :
- Yields for Fmoc-protected benzoic acids (e.g., 85% in ) are consistently high, reflecting optimized protocols. Heterocyclic or carbocyclic derivatives (e.g., ) may require specialized conditions due to steric or electronic challenges.
Research Findings and Implications
- Solubility and Reactivity : Substituents like isobutoxy () or methoxy () improve solubility in organic solvents, whereas hydrophobic groups (e.g., trifluoromethyl in ) enhance membrane permeability.
- Orthogonal Protection : Compounds with tert-butoxycarbonyl (Boc) groups () or phosphonates () allow multi-step syntheses with selective deprotection strategies.
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